![molecular formula C15H27NO2Sn B8742425 8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene: is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a tert-butyl ester group and a trimethylstannyl group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic structure through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of the tert-butyl ester group: This step is usually achieved via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the trimethylstannyl group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the bicyclic core or the ester group, resulting in the formation of various reduced derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and related derivatives.
Reduction: Reduced bicyclic compounds and alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Intermediate in organic synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Catalysis: The compound can be used as a ligand or catalyst in various industrial processes, including polymerization and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or organotin chemistry.
Comparaison Avec Des Composés Similaires
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Comparison:
- Uniqueness: The presence of the trimethylstannyl group in tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate distinguishes it from other similar compounds, providing unique reactivity and applications.
- Functional Groups: While similar compounds may feature different substituents, the trimethylstannyl group offers distinct advantages in terms of reactivity and potential applications in bioconjugation and catalysis.
Propriétés
Formule moléculaire |
C15H27NO2Sn |
|---|---|
Poids moléculaire |
372.09 g/mol |
Nom IUPAC |
tert-butyl 3-trimethylstannyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C12H18NO2.3CH3.Sn/c1-12(2,3)15-11(14)13-9-5-4-6-10(13)8-7-9;;;;/h5,9-10H,6-8H2,1-3H3;3*1H3; |
Clé InChI |
CSOXYAIJSZZHSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


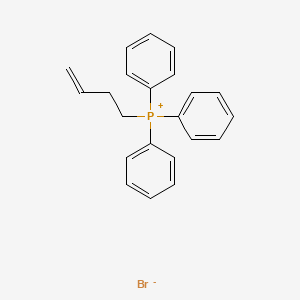
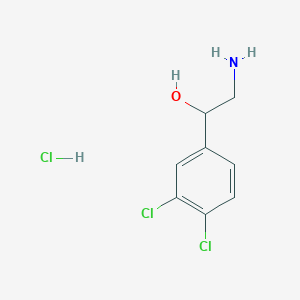
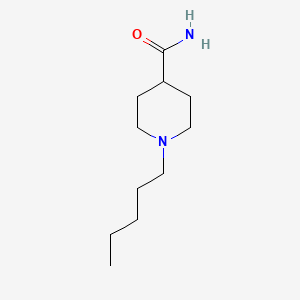
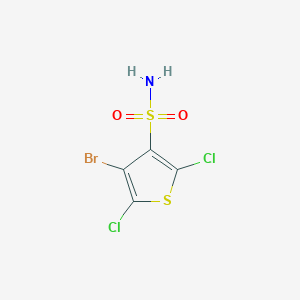
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)
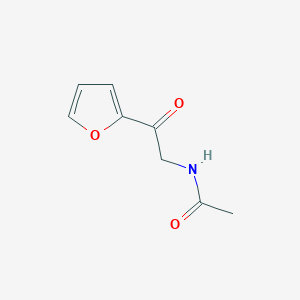
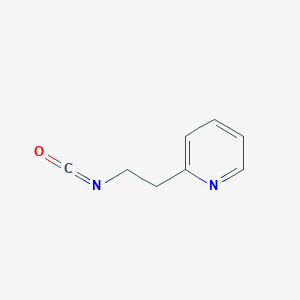
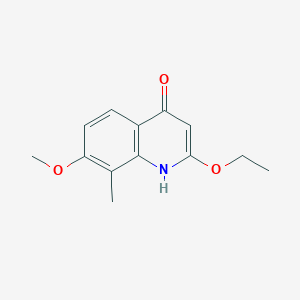
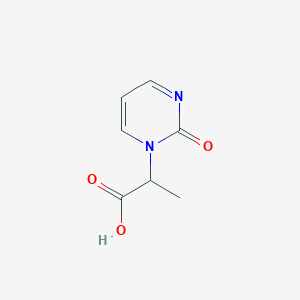
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
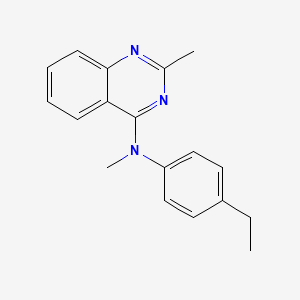
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
